

Technical Guide: Repaglinide-ethyl-d5 for Research Applications

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Compound of Interest

Compound Name: Repaglinide-ethyl-d5

Cat. No.: B1140431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Repaglinide-ethyl-d5**, a deuterated analog of the anti-diabetic drug Repaglinide. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical methods. This document outlines key suppliers, presents a comparative analysis of available quality specifications from Certificates of Analysis (CoA), and details a typical experimental workflow for its analytical characterization.

Suppliers of Repaglinide-ethyl-d5

A number of chemical suppliers offer **Repaglinide-ethyl-d5** for research purposes. The following table summarizes prominent suppliers and their provided details for the compound, identified by its common CAS number 1217709-85-7.

Supplier	Product Name	CAS Number	Additional Information
LGC Standards	Repaglinide-ethyl-d5	1246816-03-4 (Note: This may be a lot-specific or alternative CAS)	Purity: >95% (HPLC) [1]
MedchemExpress	Repaglinide-d5	1217709-85-7	Offered with a detailed Certificate of Analysis. [2]
Splendid Lab Pvt. Ltd.	Repaglinide-ethyl-d5	Not Specified	Listed as a pharma impurity and available for custom synthesis. [3]
LookChem	Repaglinide-ethyl-d5 / Repaglinide-d5	1217709-85-7	A platform listing multiple suppliers from China. [4]
Daicel Pharma Standards	Repaglinide D5	1217709-85-7	Provides the compound as a Repaglinide impurity. [5]
BTL Biotech Labs	Repaglinide-ethyl-d5	Not Specified	Distributor for Toronto Research Chemicals (TRC). [6]
Santa Cruz Biotechnology	Repaglinide-ethyl-d5	1217709-85-7	For research use only. [7]
ChemicalBook	REPAGLINIDE-ETHYL-D5	1217709-85-7	Lists at least one supplier, TargetMol Chemicals Inc. [8]

Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a critical document that provides lot-specific quality control data. Below is a summary of quantitative data extracted from publicly available CoAs for **Repaglinide-ethyl-d5**.

Parameter	MedchemExpress (Batch: 1043314)	Cleanchem (Batch: N/A)	LGC Standards (General)
Product Name	Repaglinide-d5	Repaglinide D5	Repaglinide-ethyl-d5
CAS Number	1217709-85-7	1217709-85-7	-
Molecular Formula	C27H31D5N2O4	C27H31D5N2O4	-
Molecular Weight	457.62	457.6	457.62[7]
Appearance	White to off-white (Solid)[2]	-	-
Purity (HPLC)	98.67%[2]	>90%[9]	>95%[1]
Structural Confirmation	¹ H NMR, MS: Consistent with structure[2]	¹ H-NMR, MASS: Conforms to structure[9]	-
Storage (Powder)	-20°C (3 years), 4°C (2 years)[2]	2-8 °C in well closed container[9]	-20°C[1]

Experimental Protocols: Standard Analytical Characterization

The characterization of **Repaglinide-ethyl-d5** typically involves a suite of analytical techniques to confirm its identity, purity, and stability. The methodologies referenced in the available Certificates of Analysis form the basis of a standard quality control workflow.

1. Visual Inspection and Solubility

- Objective: To determine the physical appearance and basic solubility characteristics.
- Methodology:

- Appearance: The sample is visually inspected under controlled lighting for its physical state (e.g., solid, powder), color, and homogeneity.
- Solubility: A small, accurately weighed amount of the material is dissolved in various solvents (e.g., DMSO, Methanol) to determine its solubility profile. This is often a qualitative assessment.

2. Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - A dilute solution of the sample is prepared in a suitable volatile solvent.
 - The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
 - The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$ or $[M-H]^-$) is compared to the theoretically calculated molecular weight (457.62 for $C_{27}H_{31}D_5N_2O_4$). The result should conform to the expected value.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

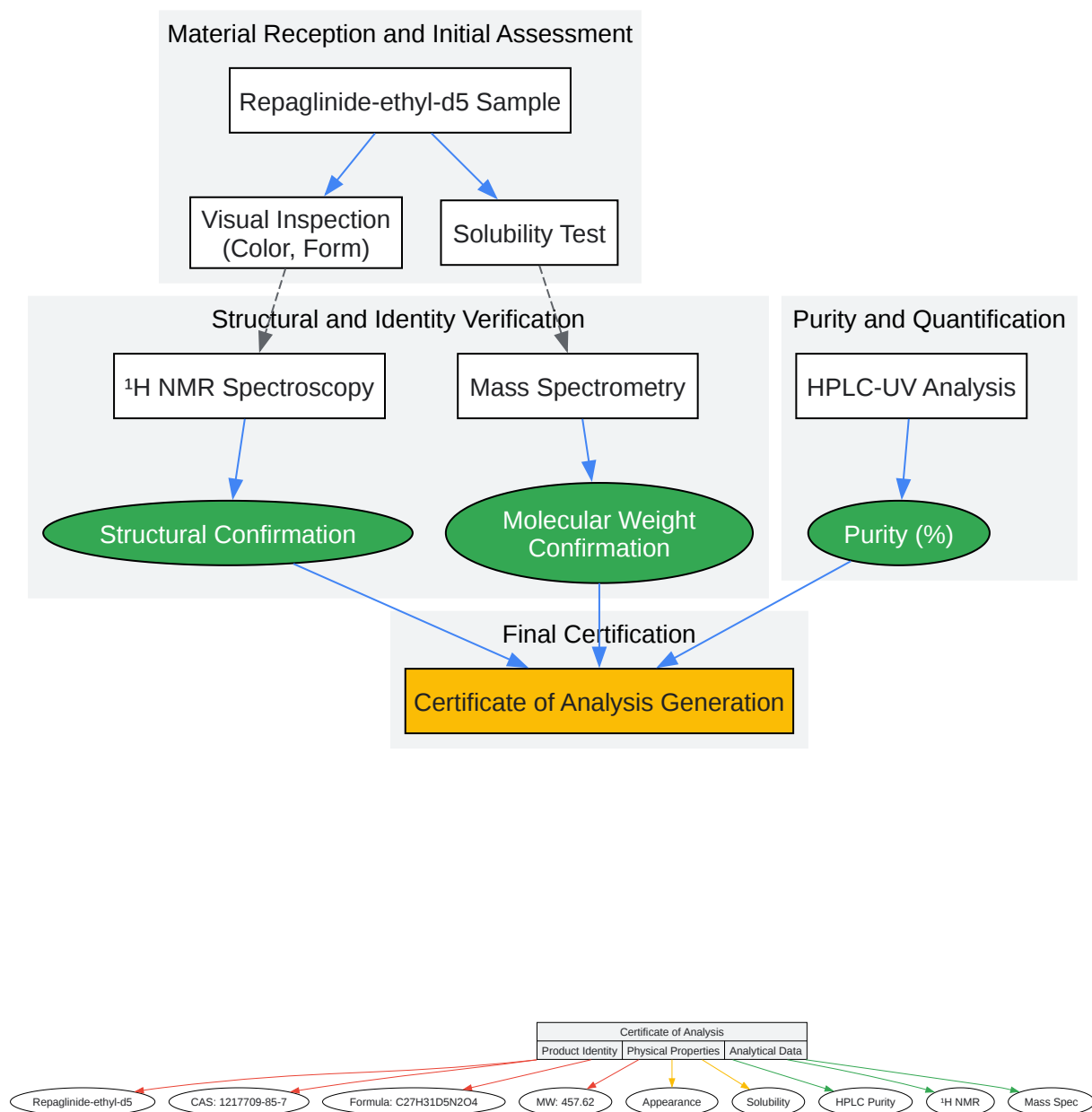
- Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.
- Methodology:
 - A small amount of the sample is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - A 1H NMR spectrum is acquired.
 - The chemical shifts, integration values, and coupling patterns of the observed protons are compared against the known spectrum of non-deuterated Repaglinide and the expected structural modifications due to deuteration. The spectrum should be consistent with the proposed structure of **Repaglinide-ethyl-d5**.

4. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify any impurities.
- Methodology:
 - Chromatographic System: A standard HPLC system equipped with a UV detector.
 - Column: A reverse-phase column (e.g., C18, 4.6 mm x 250 mm, 5 μ m) is commonly used.
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: The UV detector is set to a wavelength where Repaglinide exhibits strong absorbance (e.g., ~245 nm).
 - Analysis: A solution of the sample with a known concentration is injected. The area of the main peak corresponding to **Repaglinide-ethyl-d5** is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

Visualized Workflow and Data Relationships

The following diagrams illustrate the logical flow of the analytical characterization process and the relationship between the key analytical data points.



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